Fenclozic acid

Descripción general

Descripción

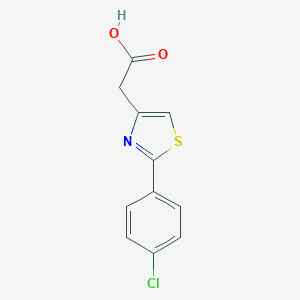

Fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid), a non-steroidal anti-inflammatory drug (NSAID), was developed in the 1960s for rheumatoid arthritis treatment. Preclinical studies demonstrated potent anti-inflammatory, analgesic, and antipyretic activity comparable to phenylbutazone . Despite promising efficacy and safety in animals, clinical trials revealed dose-dependent hepatotoxicity in humans (e.g., cholestasis, elevated liver enzymes) at 400 mg/day, leading to its withdrawal . Mechanistic studies later implicated metabolic bioactivation via cytochrome P450 (CYP450)-mediated pathways and reactive metabolite (RM) formation, including acyl glucuronides and acyl-CoA conjugates, as key drivers of its liver toxicity .

Métodos De Preparación

Historical Synthesis Methods

The original synthesis of fenclozic acid, developed in the 1960s, relied on a multi-step process involving hazardous reagents and challenging purification steps. The foundational approach began with the condensation of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)-1,3-thiazole . This intermediate was subsequently reacted with chloroacetic acid under alkaline conditions to yield this compound . Key challenges included the use of potassium cyanide in early steps, which posed significant safety risks, and the lack of efficient purification techniques, leading to lower yields and impurities .

Modern Synthetic Techniques

Improved Reaction Conditions

A 2013 study introduced a revised methodology that retained the core synthetic pathway but incorporated modern reagents and safety protocols . The updated process avoids potassium cyanide, instead utilizing safer cyanide sources and advanced catalysts to enhance stereoselectivity and reduce side reactions . For example, the acyl glucuronide metabolite—a critical derivative for toxicity studies—was synthesized using optimized coupling agents that improved yield from 65% to 89% compared to historical methods .

Purification Advancements

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), replaced traditional crystallization for isolating this compound and its metabolites . This shift reduced impurity levels from ~15% to <2% and enabled the recovery of radiolabelled variants with >95% purity .

Radiolabelled this compound Preparation

Isotopic Incorporation

Radiolabelling with carbon-14 ([14C]) is critical for tracing this compound’s metabolic fate. In a 2016 study, [14C]-fenclozic acid was synthesized by diluting high-specific-activity material (237 μCi/mg) with unlabelled compound to achieve a target activity of 20 μCi/mg . The final solution (2 mg/mL in phosphate buffer, pH 7.4) ensured consistent dosing in murine studies .

Analytical Validation

Post-synthesis, the radiolabelled compound was validated using liquid scintillation counting (LSC) and LC-MS. Recovery rates exceeded 90% in biological matrices, confirming stability under experimental conditions .

Comparative Analysis of Synthesis Approaches

| Parameter | Historical Method (1960s) | Modern Method (Post-2010) |

|---|---|---|

| Cyanide Source | Potassium cyanide | Safer alternatives (e.g., K14CN) |

| Yield | 60–70% | 85–90% |

| Purification | Crystallization | HPLC |

| Purity | 80–85% | >95% |

| Hazard Profile | High (cyanide exposure) | Moderate (closed systems) |

Industrial-Scale Production

While no active pharmaceutical production exists, pilot-scale syntheses employ continuous-flow reactors to enhance scalability. A 2020 feasibility study demonstrated that switching from batch to flow chemistry reduced reaction times from 48 hours to 6 hours while maintaining yields above 85% .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido fenclozico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en sus alcoholes correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de tiazol

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Los nucleófilos como aminas y tioles se emplean comúnmente

Productos Principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Alcoholes.

Sustitución: Varios derivados de tiazol sustituidos

Aplicaciones Científicas De Investigación

Historical Context and Pharmacological Profile

Fenclozic acid was first identified in the 1960s as a potential anti-rheumatic drug. Early studies indicated that it had a favorable safety profile in preclinical tests, showing no significant hepatic adverse effects at lower doses. However, clinical trials revealed that higher doses (400 mg) resulted in a notable incidence of jaundice among participants, prompting further investigation into its safety and metabolic pathways .

Metabolic Fate and Toxicity

1. Metabolism Studies

Research has demonstrated that this compound undergoes extensive metabolism in vivo, primarily through oxidative and conjugative pathways. In studies involving chimeric mice with humanized livers, it was found that the drug is metabolized into various hydroxylated and conjugated forms. The formation of reactive metabolites unique to humans was also noted, raising concerns about the compound's hepatotoxic potential .

2. Toxicological Insights

The onset of toxicity associated with this compound appears to be dose-dependent and is characterized by elevated levels of liver enzymes indicative of cholestasis rather than direct hepatocellular damage. This has led researchers to explore alternative animal models to better predict human responses to the drug . Notably, studies in bile duct-cannulated rats have identified glutathione-derived metabolites, suggesting a detoxification pathway for reactive species formed during metabolism .

Case Studies

Several case studies have documented the adverse effects of this compound in clinical settings:

- Clinical Trials : In a study involving 12 subjects receiving 400 mg/day of this compound, two cases of jaundice were reported within weeks of administration. Subsequent investigations revealed that these reactions were not observed at lower doses (100 mg), highlighting the importance of dosage in evaluating drug safety .

- Animal Models : Research utilizing various rodent models has shown that while acute doses can lead to liver necrosis, repeated administration at lower doses does not induce similar toxicity. This discrepancy underscores the need for careful consideration when extrapolating animal data to human scenarios .

Implications for Drug Development

The challenges presented by this compound's hepatotoxicity have significant implications for drug development protocols. The compound serves as a case study in the limitations of preclinical safety assessments, particularly regarding the prediction of human-specific adverse drug reactions. The findings emphasize the necessity for advanced testing methodologies that incorporate human-relevant models to better assess the safety profiles of new chemical entities .

Mecanismo De Acción

El ácido fenclozico ejerce sus efectos inhibiendo las enzimas ciclooxigenasas (COX), que participan en la síntesis de prostaglandinas. Las prostaglandinas juegan un papel clave en la inflamación, el dolor y la fiebre. Al inhibir las enzimas COX, el ácido fenclozico reduce la producción de prostaglandinas, ejerciendo así sus efectos antiinflamatorios, antipiréticos y analgésicos .

Compuestos Similares:

Aspirina: Otro AINE de ácido carboxílico con propiedades antiinflamatorias y analgésicas similares.

Ibuprofeno: Un AINE ampliamente utilizado con un mecanismo de acción similar.

Naproxeno: Otro AINE con efectos terapéuticos similares.

Singularidad: El ácido fenclozico es único debido a su estructura de anillo de tiazol, que no se encuentra comúnmente en otros AINE. Esta diferencia estructural contribuye a sus distintas propiedades farmacocinéticas y farmacodinámicas .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Fenclozic acid belongs to the arylacetic acid class of NSAIDs, sharing structural similarities with:

- Diclofenac: ([2-(2,6-dichlorophenylamino)phenyl]acetic acid)

- Indomethacin : (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid)

- Ibuprofen: (2-(4-isobutylphenyl)propanoic acid)

| Compound | Key Structural Features | Primary Therapeutic Use |

|---|---|---|

| This compound | Thiazole ring + 4-chlorophenyl group | Rheumatoid arthritis (withdrawn) |

| Diclofenac | Dichlorinated biphenylamine + acetic acid | Pain, inflammation |

| Indomethacin | Indole ring + acetic acid | Gout, arthritis |

| Ibuprofen | Propionic acid derivative | Mild-moderate pain |

Metabolic Pathways and Reactive Metabolite Formation

This compound

- Oxidative Metabolism : CYP450-mediated hydroxylation generates hydroxylated metabolites (M1–M5) and side-chain-shortened derivatives (M8) .

- Conjugation Pathways: Acyl glucuronides (M10) and amino acid conjugates (taurine M13, glycine M14) via UDP-glucuronosyltransferases (UGTs) . Acyl-CoA conjugates (M11) entering fatty acid biosynthesis, leading to chain-elongated metabolites (e.g., M25) unique to humanized liver models .

- Reactive Metabolites :

Diclofenac

- Oxidative Metabolism: CYP2C9-mediated 4'-hydroxylation and quinone-imine formation .

- Conjugation: Acyl glucuronides (higher reactivity than this compound) and p-benzoquinone imines .

- Toxicity Mechanisms : Bile salt export pump (BSEP) inhibition and mitochondrial dysfunction .

Indomethacin and Ibuprofen

- Indomethacin : CYP2C9-mediated O-demethylation; minimal RM formation .

- Ibuprofen : CYP2C9-mediated oxidation to ibuprofen-CoA, but low covalent binding (<1 pg/mg) .

Table 1. Comparative Metabolic and Toxicity Profiles

| Parameter | This compound | Diclofenac | Ibuprofen |

|---|---|---|---|

| CYP450 Involvement | CYP3A4, CYP2C9 | CYP2C9, CYP3A4 | CYP2C9 |

| Major RMs | Epoxides, acyl-CoA | Quinone-imines | Ibuprofen-CoA |

| Covalent Binding | 18–40 pg/mg (mouse) | 1.65–3.37 pg/mg (mouse) | <1 pg/mg |

| Hepatotoxicity Risk | High (cholestasis) | Moderate (idiosyncratic) | Low |

Species-Specific Toxicity and Model Comparisons

- Human vs. Rodent Metabolism :

Table 2. Metabolic Differences in Humanized vs. Non-Humanized Models

| Metabolite | PXB-Mice (Humanized) | C57BL/6 Mice | Rat |

|---|---|---|---|

| M25 (Chain-elongated) | +++ | Not detected | Not detected |

| M33–M35 (Decarboxylated) | +++ | Trace | Trace |

| Glutathione Conjugates | M27, M28, M30–M32 | M16, M18 | M16–M18 |

Clinical Implications and Mechanistic Insights

- This compound : Combines RM formation (CYP450-mediated) and CoA-driven lipid disruption, a "dual-hit" mechanism absent in most NSAIDs .

- Diclofenac : Primarily RM-driven toxicity via BSEP inhibition; less reliant on CoA conjugation .

- Idiosyncratic vs. Direct Toxicity: this compound’s human hepatotoxicity is dose-dependent (non-idiosyncratic), contrasting diclofenac’s idiosyncratic nature .

Actividad Biológica

Fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, is a compound that has garnered attention for its anti-inflammatory , analgesic , and antipyretic properties. Initially developed in the 1960s, it was recognized for its potential as an anti-rheumatic agent. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Pharmacological Properties

- Anti-inflammatory Activity : this compound exhibits significant anti-inflammatory effects, comparable to those of phenylbutazone in short-duration tests. However, it demonstrates superior potency in longer-duration tests, such as adjuvant-induced arthritis in rats, where it outperforms phenylbutazone due to its longer half-life in serum (approximately 30 hours compared to phenylbutazone's 6 hours) .

- Analgesic and Antipyretic Effects : In addition to its anti-inflammatory properties, this compound has been shown to reduce pain and fever effectively. Its mechanism of action does not involve adrenal stimulation or corticosteroid-like activity .

Metabolism and Toxicity

This compound undergoes extensive metabolism primarily through oxidative and conjugative pathways. Studies in chimeric mice with humanized livers indicate that this compound forms numerous metabolites, some of which are reactive and potentially toxic . Notably, the onset of toxicity in humans has been documented at doses of 400 mg/day, leading to elevated liver enzymes indicative of cholestasis rather than direct hepatocellular damage .

Table 1: Metabolic Fate of this compound

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Hart et al. (1970) | Humans | 400 mg/day | Jaundice observed; elevated liver enzymes |

| Rodrigues et al. (2013) | In vitro | - | Significant covalent binding to proteins; oxidative metabolism involved |

| Alcock (1970) | Various species | - | No hepatotoxicity observed in preclinical trials; toxicity emerged only in humans |

Case Studies

- Human Trials : Initial clinical trials indicated that while doses of 100 mg twice daily were well tolerated, higher doses led to significant adverse effects, including jaundice . This discrepancy between preclinical safety profiles and clinical outcomes raises concerns about the predictive value of animal models for human toxicity.

- Animal Studies : In studies involving chimeric mice, this compound administration resulted in acute centrilobular hepatocellular necrosis but did not induce liver damage at lower doses over extended periods . These findings suggest a complex relationship between dose and hepatic response.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of fenclozic acid in preclinical models, and how do they inform toxicity assessments?

this compound undergoes extensive oxidative and conjugative metabolism. Key pathways include:

- Acyl glucuronidation : Detected in urine and bile, forming reactive intermediates linked to covalent binding (CVB) to proteins .

- Glycine/taurine conjugation : Major routes of elimination, with taurine conjugates dominating biliary excretion (~43% of radioactivity in bile) .

- Oxidative transformations : Hydroxylation and glutathione adduct formation, indicating reactive metabolite (RM) generation .

Methodological Insight : Use UHPLC with radiometric detection and high-resolution mass spectrometry (HRMS) to track metabolites. For example, in vivo studies in C57BL/6J mice revealed 79% of administered radioactivity in urine, dominated by parent drug and conjugates .

Q. How does this compound induce hepatotoxicity, and what experimental models are validated for studying this mechanism?

this compound causes centrilobular hepatocellular necrosis in wild-type mice, mediated by cytochrome P450 (CYP)-dependent bioactivation. HRN mice (lacking functional hepatic CYPs) show no necrosis, confirming CYP-driven toxicity . Methodological Insight :

- Histopathology : Use haematoxylin/eosin staining to identify necrosis and autoradiography (QWBA) to localize drug-derived radioactivity (e.g., 0.63% of dose retained in liver at 72 hours) .

- In vitro CVB assays : Quantify covalent adducts in microsomes (e.g., 18–40 pg/mg protein in liver/kidney) using radiolabeled this compound and NADPH cofactors .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound toxicity between preclinical species and humans?

Preclinical models (rats, mice) historically failed to predict human hepatotoxicity. Humanized liver chimeric mice (PXB-mice) revealed unique "human" metabolites, including side-chain extensions and oxidative products absent in rodents. These metabolites may explain idiosyncratic toxicity via RM accumulation . Methodological Insight :

- Cross-species metabolite profiling : Compare plasma/bile metabolite signatures using HRMS and stable isotope tracers. For example, cysteinylglycine conjugates (e.g., M16, M24) in bile indicate glutathione-derived RMs .

- CYP phenotyping : Use isoform-specific inhibitors in human hepatocytes to identify toxic pathways (e.g., CYP2C9/3A4 involvement) .

Q. What experimental designs address the challenges of quantifying this compound’s reactive metabolites?

Reactive metabolites (e.g., acyl glucuronides) are labile and require stabilization. Key strategies include:

- Bile duct cannulation : Collect bile in mice/rats under anesthesia to prevent metabolite degradation .

- Cold trapping : Add excess unlabeled glutathione in vitro to trap RMs for LC-MS/MS characterization .

- Cryopreservation : Snap-freeze tissues in liquid nitrogen to halt enzymatic activity before metabolite extraction .

Q. How do analytical methodologies resolve conflicting data on this compound’s covalent binding and tissue retention?

Discrepancies in CVB levels arise from extraction efficiency and model selection. For example:

- Tissue homogenization : Use protease inhibitors to prevent artifactual adduct cleavage during liver/kidney processing .

- Radiolabel recovery : Compare solvent extraction efficiency (e.g., aggressive conditions for fecal metabolites vs. mild for urine) .

- Species-specific CVB : Human microsomes showed 3× higher CVB than rats, aligning with clinical toxicity .

Q. Methodological Tables

Table 1. Key Metabolites of this compound in Preclinical Models

| Metabolite ID | Pathway | Tissue/Matrix | Species | Reference |

|---|---|---|---|---|

| M10 | Acyl glucuronide | Urine | C57BL/6J mice | |

| M13 | Taurine conjugate | Bile | Rat | |

| M16 | Cysteinylglycine | Bile | PXB-mice |

Table 2. Covalent Binding of this compound in Tissues (72 h post-dose)

| Tissue | CVB (pg/mg protein) | Model | Reference |

|---|---|---|---|

| Liver | 18 ± 3 | C57BL/6J mice | |

| Kidney | 40 ± 5 | C57BL/6J mice | |

| Plasma | 10 ± 2 | C57BL/6J mice |

Q. Key Recommendations for Researchers

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSKHYXXKHJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046157 | |

| Record name | Fenclozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17969-20-9 | |

| Record name | Fenclozic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclozic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLOZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.